molecular formula C17H12F3NO3S2 B2426127 (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile CAS No. 1025594-71-1

(2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile

Cat. No.: B2426127
CAS No.: 1025594-71-1
M. Wt: 399.4
InChI Key: OTJWWZKZUIZCEY-MHWRWJLKSA-N
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Description

(2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile is an organic compound that features both aromatic and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the aromatic sulfonyl intermediate: This can be achieved by reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with an appropriate nucleophile.

    Coupling with the nitrile group: The intermediate is then coupled with a nitrile-containing compound under specific conditions, such as the presence of a base and a suitable solvent.

    Final assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the 4-methylthiophenyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases, and specific solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as a building block for more complex molecules.

Biology

    Biochemical Probes: It might be used to study enzyme interactions or cellular pathways.

Medicine

    Drug Development:

Industry

    Materials Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, in a biochemical context, it might interact with enzymes or receptors through its functional groups, affecting biological pathways. In catalysis, it could act as a ligand, stabilizing transition states and facilitating reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile
  • 3-(4-Methylthiophenyl)-2-((4-methoxyphenyl)sulfonyl)prop-2-enenitrile

Uniqueness

The presence of both the 4-methylthiophenyl and 4-(trifluoromethoxy)phenyl groups makes this compound unique, potentially offering distinct reactivity and applications compared to similar compounds.

Biological Activity

The compound (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile , with CAS number 1025577-54-1 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anti-inflammatory, and COX inhibitory activities, supported by relevant case studies and research findings.

PropertyValue
Molecular FormulaC17H12F3NO5S2
Molar Mass431.41 g/mol
Density1.477 ± 0.06 g/cm³ (Predicted)
Boiling Point610.6 ± 55.0 °C (Predicted)
Risk Codes36/37/38 (Irritating to skin, eyes, respiratory system)
Safety DescriptionS26 (In case of contact with eyes, rinse immediately)

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, a synthesized compound from the same family showed potent antibacterial activity against various strains including MRSA, E. coli, K. pneumoniae, and P. aeruginosa with growth inhibition rates ranging from 85% to 97% .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget StrainGrowth Inhibition (%)
Compound 7gMRSA97.76
Compound 7aE. coli95.00
Compound 7iK. pneumoniae90.50
Compound 7hP. aeruginosa85.00

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). In a study, it was found that related compounds exhibited high selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) for these compounds ranged from 31.29 to 132 , significantly higher than that of indomethacin .

Table 2: COX-2 Inhibition Potency

CompoundIC50 (µM)Selectivity Index (SI)
Compound 7a0.10132
Compound 7g0.15100
Indomethacin0.790.079

Cytotoxicity and Safety Profile

The safety margin for the active compounds was assessed through cytotoxicity tests against human embryonic kidney cells and hemolysis assays on human red blood cells. The results indicated that compounds such as 7a , 7g , and 7i were non-toxic at therapeutic doses, with cytotoxicity occurring at significantly higher concentrations .

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication detailed the synthesis and evaluation of various derivatives related to the target compound, highlighting its efficacy against multi-drug resistant bacteria. The study concluded that certain derivatives not only inhibited bacterial growth effectively but also maintained a favorable safety profile .
  • COX-2 Selectivity Analysis : Another research effort focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the sulfonyl group enhanced COX-2 selectivity while reducing COX-1 inhibition, thus suggesting a pathway for developing safer anti-inflammatory agents .

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3S2/c1-25-14-6-2-12(3-7-14)10-16(11-21)26(22,23)15-8-4-13(5-9-15)24-17(18,19)20/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJWWZKZUIZCEY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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